molecular formula C7H12N2 B1486441 2-Cyclopropyl-2-(methylamino)propanenitrile CAS No. 1152577-72-4

2-Cyclopropyl-2-(methylamino)propanenitrile

Cat. No. B1486441
M. Wt: 124.18 g/mol
InChI Key: OZLQTEIBZXQTLQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(methylamino)propanenitrile is a compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol . It is also known as CX-717.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclopropyl-2-(methylamino)propanenitrile are not fully detailed in the search results. The boiling point of the compound is not specified .

Scientific Research Applications

Synthesis and Reactivity

The reactivity of 2-methyl-2-((1-phenylethyl)amino)propanenitrile with γ-halocarbonyl compounds highlights its potential in synthesizing 2-cyanopyrrolidines, providing a pathway to obtain products as single enantiomers, which is crucial for developing pharmaceuticals with targeted chiral properties (Grygorenko et al., 2007). This synthesis route emphasizes the importance of substrate and solvent choices in achieving desired outcomes.

Photoreactivity and Stability

The photoreactivity of compounds analogous to 2-cyclopropyl-2-(methylamino)propanenitrile has been studied, revealing the stability of certain cyclopropane derivatives under irradiation due to efficient intramolecular quenching by tertiary amine nitrogen atoms (Leitich & Heise, 2002). This suggests potential applications in designing light-stable compounds.

Antimicrobial Applications

2-Arylhydrazononitriles, closely related to 2-cyclopropyl-2-(methylamino)propanenitrile, have been utilized to synthesize heterocyclic substances with promising antimicrobial activities against various pathogens (Behbehani et al., 2011). The diverse synthetic possibilities and biological activities underscore the chemical's relevance in drug discovery and development.

Organic Synthesis and Molecular Complexity

Methylenecyclopropanes (MCPs), structurally similar to 2-cyclopropyl-2-(methylamino)propanenitrile, have been identified as valuable building blocks in organic synthesis, enabling the rapid generation of molecular complexity through a variety of ring-opening reactions. This underlines the potential of cyclopropane derivatives in synthesizing complex organic molecules with significant efficiency and selectivity (Shi et al., 2012).

Drug Development Applications

The cyclopropyl ring, a component of 2-cyclopropyl-2-(methylamino)propanenitrile, plays a versatile role in drug development, enhancing potency and reducing off-target effects. Its incorporation into drug candidates has facilitated the transition from preclinical to clinical stages, demonstrating its critical contributions to the pharmacological properties of drugs (Talele, 2016).

Safety And Hazards

The safety and hazard information for 2-Cyclopropyl-2-(methylamino)propanenitrile is not fully provided in the search results .

properties

IUPAC Name

2-cyclopropyl-2-(methylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(5-8,9-2)6-3-4-6/h6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLQTEIBZXQTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-(methylamino)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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